2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide
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Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide is a complex organic compound characterized by its unique structure, which includes an isoquinolin-2-ium core with a boronic acid derivative and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide typically involves multiple steps, starting with the construction of the isoquinolin-2-ium core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The boronic acid derivative can be introduced using reagents like boronic acids or boronic esters, and the methyl group can be introduced through methylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoquinolin-2-ium core can be oxidized to produce derivatives such as quinones or other oxidized forms.
Reduction: Reduction reactions can be performed to convert the isoquinolin-2-ium core to reduced forms.
Substitution: The boronic acid derivative can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.
Major Products Formed:
Oxidation Products: Quinones, other oxidized forms.
Reduction Products: Reduced forms of the isoquinolin-2-ium core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: The compound may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the production of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide stands out due to its unique structural features, which include the isoquinolin-2-ium core and the boronic acid derivative. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BNO2.HI/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-11H,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGVRNZACWWTAQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=[N+](C=C3)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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